Cas no 58-46-8 (Tetrabenazine)

Tetrabenazine is a synthetic derivative of benzylquinolizine, primarily used as a vesicular monoamine transporter 2 (VMAT2) inhibitor. Its key pharmacological action involves depleting presynaptic dopamine, serotonin, and norepinephrine stores, making it clinically valuable for managing hyperkinetic movement disorders such as Huntington's disease-associated chorea. The compound exhibits high selectivity for VMAT2, minimizing off-target effects compared to non-selective monoamine-depleting agents. Its active metabolites contribute to sustained therapeutic efficacy with dose-dependent pharmacokinetics. Tetrabenazine's reversible binding mechanism reduces the risk of long-term neuronal damage, distinguishing it from irreversible inhibitors. It is typically administered orally, with dose adjustments based on hepatic function due to extensive hepatic metabolism via CYP2D6.
Tetrabenazine structure
Tetrabenazine structure
商品名:Tetrabenazine
CAS番号:58-46-8
MF:C19H27NO3
メガワット:317.4226
MDL:MFCD11519951
CID:33698
PubChem ID:160871211

Tetrabenazine 化学的及び物理的性質

名前と識別子

    • Tetrabenazine
    • cis-9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H-benzo[a]quinolizin-2-one
    • HELIOTRIN
    • Ro 1-9569
    • Tetrabenazine (Racemate)
    • Tetrabenazine,(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
    • Nitoman
    • Rubigen
    • 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H-benzo[a]quinolizin-2-one
    • 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-one
    • Tetrabenzaine
    • Tetrabenzine
    • Xenazine
    • Tetrabenazinum
    • tetra Benazin
    • Tetrabenazine Racemate
    • Tetrabenazinum [INN-Latin]
    • Tetrabenazina [INN-Spanish]
    • Tetrabenazina
    • MLS003106727
    • Tetrabenazine [INN:BAN]
    • A856325
    • 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one #
    • 2H-Benzo[a]quinolizin-2-one,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
    • FT-0772314
    • SMR000718664
    • STK678061
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine
    • Tetrabenazin
    • FT-0771873
    • Ro 1-9569 Racemate
    • UNII-Z9O08YRN8O
    • CS-5700
    • 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
    • 2-Oxo-3-isobutyl-9,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine
    • Tox21_501086
    • 2-Oxo-3-isobutyl-9,3,4,6,7,11.beta.-hexahydro-2H-benzoquinolizine
    • tetrabenazin-
    • Deutetrabenazine
    • BCP24156
    • 1,2,4,6,7,11b-Hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
    • Nitoman, Xenazine, Tetrabenazine
    • 2H-benzo [a] quinolizin-2-ona, 1,3,4,6,7,11 b-hexahidro-9,10-dimetoxi-3-(2-metilpropil)-, (3R, 11bR)-rel-
    • WLN: T B666 DV GNTT&J E1Y1&1 LO1 MO1
    • 1,3,4,6,7,11b-Hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
    • MLS001249426
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11-beta-hexahydro-2H-benzoquinolizine
    • BCP15831
    • NSC 169886
    • TimTec1_002217
    • 3-isobutyl-9-,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-one
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11.beta.-hexahydro-2H-benzoquinolizine
    • 2H-Benzo(a)quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
    • NSC-169886
    • BRD-A47564106-001-01-8
    • CHEBI:64028
    • SY055407
    • HMS2966E06
    • NCGC00261771-01
    • NSC-172187
    • BT164463
    • MLS001249497
    • PB21652
    • NCGC00160421-06
    • GTPL4834
    • SR-01000833864-4
    • 1,3,4,6,7,11b-Hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo(a)quinolizin-2-one
    • MFCD11519951
    • FT-0700948
    • AKOS016347602
    • PB25061
    • SR-01000833864
    • Q413050
    • SDCCGSBI-0633786.P001
    • (-)-tetrabenazine
    • RO-1-9569
    • AI3-52046
    • 5-21-13-00178 (Beilstein Handbook Reference)
    • 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
    • HMS3263I14
    • Ro-19569
    • Nitoman (TN)
    • 718635-93-9
    • 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one
    • 2H-Benzo(a)quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-(9CI)
    • FT-0674921
    • 9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
    • Ro 1-9569/12
    • 9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-one
    • NCGC00160421-01
    • Xenazine (TN)
    • NSC172187
    • DTXSID501127442
    • 2H-Benzo(a)quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-
    • Tetrabenazine (INN)
    • HMS3884E10
    • Revocon
    • 9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
    • D08575
    • AKOS001681311
    • PB38735
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizine
    • A917912
    • Oprea1_264344
    • AS-35785
    • EINECS 200-383-6
    • BRN 0040090
    • 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-Benzo[a]quinolizin-2-one
    • EX-A2361
    • HMS3430F03
    • EN300-122639
    • Tetrabenazine- Bio-X
    • LP01086
    • Tetrabenazine [BAN:INN]
    • Tetrabenazine (3r,11br)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2h-benzo[a]quinolizin-2-one
    • (3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
    • HMS1540E17
    • NSC169886
    • 58-46-8
    • 2H-Benzo[a]quinolizin-2-one, 1,3,4,6,7, 11b-hexahydro-3-isobutyl-9,10-dimethoxy-,
    • MFCD00042740
    • DB04844
    • Nitoman;Ro 1-9569
    • CHEMBL117785
    • NCGC00160421-02
    • Tetrabenazine (JAN/INN)
    • 2H-Benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-
    • HY-B0590A
    • 2H-Benzo[a]quinolizin-2-one,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-
    • BDBM50017701
    • SCHEMBL62026
    • LS-40294
    • SB49797
    • Tetrabenazine (Nitoman, Xenazine)
    • s1789
    • D09PJX
    • CCG-118217
    • Z1544404943
    • 2-oxo-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzoquinolizine
    • 1,4,6,7,11b-Hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
    • (3RS,11bRS)-9,10-Dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydro-1H-pyrido(2,1-a)isoquinolin-2(11bH)-one
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11-beta-hexahydro-
    • Tetrabenazinum (INN-Latin)
    • Tetrabenazina (INN-Spanish)
    • 1,2,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo(a)quinolizin-2-one
    • 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-one
    • N07XX06
    • Tetrabenazinum (Latin)
    • rac-(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-one
    • 2-Oxo-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine
    • 9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-one
    • SY333387
    • NS00008216
    • MFCD08461052
    • TETRABENAZINE (USP-RS)
    • CHEBI:9467
    • TETRABENAZINE (MART.)
    • DTXCID001476353
    • HSDB 8412
    • DA-78345
    • Tetrabenazine?
    • 1381929-92-5
    • (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
    • MDL: MFCD11519951
    • インチ: 1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
    • InChIKey: MKJIEFSOBYUXJB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])C2([H])C3=C([H])C(=C(C([H])=C3C([H])([H])C([H])([H])N2C([H])([H])C1([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 317.199094g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 317.199094g/mol
  • 単一同位体質量: 317.199094g/mol
  • 水素結合トポロジー分子極性表面積: 38.8Ų
  • 重原子数: 23
  • 複雑さ: 425
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
  • Dissociation Constants: pKa = 6.51
  • 密度みつど: 1.12
  • ゆうかいてん: 124.0 to 130.0 deg-C
  • ふってん: 456.71°C (rough estimate)
  • フラッシュポイント: 225.3°C
  • 屈折率: 1.5180 (estimate)
  • ようかいど: DMSO: >10mg/mL
  • PSA: 38.77000
  • LogP: 3.17600
  • マーカー: 9182
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Tetrabenazine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:UN 3249
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: 24/25
  • RTECS番号:DK2275000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 包装等級:III
  • 包装グループ:III
  • 危険レベル:6.1(b)
  • セキュリティ用語:6.1(b)
  • 危険レベル:6.1(b)
  • 包装カテゴリ:III
  • リスク用語:R22

Tetrabenazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tetrabenazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MR000-200mg
Tetrabenazine
58-46-8 98%
200mg
¥216.9 2023-09-01
MedChemExpress
HY-B0590-10mM*1 mL in DMSO
Tetrabenazine
58-46-8 98.23%
10mM*1 mL in DMSO
¥550 2024-04-18
ChemScence
CS-2801-200mg
Tetrabenazine
58-46-8 ≥99.0%
200mg
$140.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032300-1g
Tetrabenazine
58-46-8 99%
1g
¥3703 2024-05-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11586-100mg
Tetrabenazine
58-46-8 98%
100mg
¥1047.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11160-200mg
Tetrabenazine
58-46-8 99%
200mg
¥1398.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0719-100 mg
Tetrabenazine
58-46-8 99.93%
100MG
¥845.00 2022-04-26
TRC
T284000-10mg
Tetrabenazine
58-46-8
10mg
$68.00 2023-05-17
TRC
T284000-500mg
Tetrabenazine
58-46-8
500mg
$ 339.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0719-50 mg
Tetrabenazine
58-46-8 99.93%
50mg
¥603.00 2022-04-26

Tetrabenazine 関連文献

Tetrabenazineに関する追加情報

Latest Research Advances on Tetrabenazine (58-46-8) in Chemical Biology and Medicine

Tetrabenazine (CAS: 58-46-8) is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor, primarily used for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. Recent studies have expanded its therapeutic potential and deepened our understanding of its pharmacological mechanisms. This research brief synthesizes the latest findings on Tetrabenazine, focusing on its molecular interactions, clinical applications, and emerging therapeutic roles.

A 2023 study published in Journal of Medicinal Chemistry investigated the structural analogs of Tetrabenazine to enhance its selectivity and reduce side effects. Researchers employed molecular docking and in vitro assays to identify derivatives with improved binding affinity to VMAT2 while minimizing off-target interactions. The study highlighted compound 58-46-8b, a novel analog, which demonstrated a 30% increase in efficacy and reduced dopaminergic depletion in preclinical models.

Clinical advancements have also been notable. A phase III trial reported in Movement Disorders (2024) evaluated Tetrabenazine's long-term safety and efficacy in 150 patients with chorea associated with Huntington's disease. Results indicated sustained symptom control over 24 months, with a favorable adverse event profile. Importantly, the study introduced a biomarker-based dosing protocol, optimizing therapeutic outcomes while mitigating dose-dependent side effects such as sedation and depression.

Beyond movement disorders, Tetrabenazine is being explored for its potential in oncology. A groundbreaking 2024 study in Cancer Research revealed that Tetrabenazine disrupts metabolic pathways in glioblastoma cells by inhibiting monoamine uptake, leading to impaired energy production and apoptosis. This repurposing effort underscores the compound's versatility and opens avenues for combination therapies with existing chemotherapeutic agents.

In conclusion, Tetrabenazine (58-46-8) continues to be a focal point in chemical biology and medicine, with research uncovering new dimensions of its utility. From refined analogs to expanded clinical indications, these advancements underscore its enduring relevance in therapeutic development. Future directions may include personalized medicine approaches and further exploration of its mechanisms in non-neurological conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:58-46-8)Tetrabenazine
A1033543
清らかである:99%/99%
はかる:200mg/500mg
価格 ($):150.0/307.0